Temsirolimus-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Temsirolimus-d7 is a deuterated form of temsirolimus, an ester derivative of sirolimus. Temsirolimus is a potent inhibitor of the mammalian target of rapamycin (mTOR) kinase, which plays a crucial role in regulating cell growth, proliferation, and survival. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of temsirolimus.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Temsirolimus-d7 is synthesized by incorporating deuterium atoms into the temsirolimus molecule. The synthesis involves the esterification of sirolimus with a deuterated acylating agent. One common method involves the use of deuterated acetic anhydride in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to achieve the desired regioselectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Temsirolimus-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium azide and alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, which are often used to study the compound’s metabolic pathways and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Temsirolimus-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Pharmacokinetic Studies: This compound is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays to quantify temsirolimus levels in biological samples.
Metabolic Studies: Researchers use this compound to investigate the metabolic pathways and biotransformation of temsirolimus in the body.
Cancer Research: This compound is employed in preclinical studies to evaluate the efficacy and safety of temsirolimus in various cancer models.
Drug Development: The compound is used in the development of new mTOR inhibitors and related therapeutic agents.
Wirkmechanismus
Temsirolimus-d7, like temsirolimus, inhibits the mTOR kinase by binding to an intracellular protein called FKBP-12. The temsirolimus-FKBP-12 complex inhibits mTOR activity, leading to the suppression of cell cycle progression from the G1 to the S phase. This inhibition results in reduced phosphorylation of downstream targets such as p70S6 kinase and S6 ribosomal protein, ultimately decreasing protein synthesis and cell proliferation . Additionally, mTOR inhibition reduces the levels of hypoxia-inducible factors (HIF-1 and HIF-2) and vascular endothelial growth factor (VEGF), contributing to its anti-angiogenic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sirolimus: The parent compound of temsirolimus, sirolimus, also inhibits mTOR but has different pharmacokinetic properties.
Everolimus: Another mTOR inhibitor, everolimus, is structurally similar to temsirolimus but has distinct clinical applications.
Ridaforolimus: A derivative of sirolimus, ridaforolimus, is used in cancer therapy and shares similar mechanisms of action with temsirolimus.
Uniqueness of Temsirolimus-d7
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic and metabolic studies. This deuterated form provides valuable insights into the behavior of temsirolimus in biological systems, aiding in the development of more effective therapeutic strategies.
Eigenschaften
CAS-Nummer |
1132660-51-5 |
---|---|
Molekularformel |
C56H87NO16 |
Molekulargewicht |
1037.346 |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/t33-,35-,36-,37-,39-,40+,41+,42+,44-,45+,46+,47-,49-,50+,56-/m1/s1/i8D3,31D2,32D2 |
InChI-Schlüssel |
CBPNZQVSJQDFBE-VUWIKSLBSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Synonyme |
Rapamycin 42-[3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoate-d7; CCL-779-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.